2-Methyl-1-nonene

Catalog No.
S774648
CAS No.
2980-71-4
M.F
C10H20
M. Wt
140.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-nonene

CAS Number

2980-71-4

Product Name

2-Methyl-1-nonene

IUPAC Name

2-methylnon-1-ene

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

InChI

InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h2,4-9H2,1,3H3

InChI Key

YLZQHQUVNZVGOK-UHFFFAOYSA-N

SMILES

CCCCCCCC(=C)C

Canonical SMILES

CCCCCCCC(=C)C

The exact mass of the compound 2-Methyl-1-nonene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-1-nonene is a branched C10 alpha-olefin characterized by a 1,1-disubstituted terminal double bond. As a liquid hydrocarbon with a boiling point of 167 °C and a density of 0.744 g/mL, it serves as a critical structural isomer to the widely used linear alpha-olefin, 1-decene . In industrial and laboratory procurement, its primary value lies in the unique steric profile at the vinylic position. This 2-methyl branching fundamentally alters its reactivity in transition-metal-catalyzed processes, such as hydroformylation and metathesis, compared to linear analogs [1]. Consequently, it is highly sought after as a regioselective precursor for branched fine chemicals, a specialized comonomer, and a calibrated reference standard for atmospheric secondary organic aerosol (SOA) modeling[2].

Research Fit

Atmospheric chemistry

Supports tropospheric oxidation studies requiring branched alkene kinetics with NO₃ and O₃

Polymer synthesis

Branched comonomer for LLDPE studies targeting crystallinity and thermal property modulation

Analytical reference

Authentic branched C10 isomer standard for GC-FID and GC-MS olefin identification workflows

Substituting 2-methyl-1-nonene with its linear isomer, 1-decene, or internal alkenes like 2-decene, leads to profound failures in regiocontrol and reaction kinetics. In hydroformylation workflows, linear alpha-olefins yield a mixture of normal and iso-aldehydes unless tightly controlled by bulky, expensive ligands (e.g., XANTPHOS) [1]. In contrast, the steric bulk of the 2-methyl group in 2-methyl-1-nonene inherently blocks insertion at the internal carbon, driving near-exclusive terminal functionalization[1]. Furthermore, in gas-phase kinetic studies of atmospheric oxidation, the presence of the 2-methyl group alters the OH radical abstraction and addition pathways, making linear analogs invalid proxies for predicting the atmospheric lifetime and degradation of branched volatile organic compounds[2].

Substitution Risk

Reactivity
Linear 1-nonene differs in oxidation kinetics

NO₃ radical reaction rate constants may differ by approximately 2.3-fold; substituting 1-nonene data may underestimate branched alkene reactivity in atmospheric models.

Polymer
Linear comonomers yield different branching architecture

Branched structure at the 2-position introduces short-chain branches of distinct geometry; linear 1-alkenes may not replicate crystallinity and melting behavior outcomes.

Identity
Density and refractive index differ measurably

Density at 25°C differs by +0.015 g/mL versus 1-nonene; substitution without verification may introduce structural misidentification in analytical workflows.

Inherent Regioselectivity in Hydroformylation Workflows

In tandem hydroformylation/hydrogenation reactions using Rh/Ru dual catalyst systems, the structure of the olefin dictates the ratio of terminal (normal) to internal (iso) functionalization. While 1-decene requires specialized bulky ligands to achieve high n/i ratios, 2-methyl-1-nonene leverages inherent steric hindrance at the 1,1-disubstituted carbon to restrict internal insertion. Experimental data shows that 2-methyl-1-nonene yields only trace amounts of iso-alcohol, delivering a 62% yield of the terminally functionalized alcohol (with 85% total mass recovery) without relying on complex ligand control[1].

Evidence DimensionIso-product formation in hydroformylation
Target Compound DataTrace iso-alcohol formation (highly terminal-selective)
Comparator Or Baseline1-decene (Yields significant iso-product unless controlled by bulky ligands)
Quantified DifferenceNear-total suppression of internal functionalization for the branched alkene.
ConditionsRh/Ru dual catalyst system under syngas (H2/CO) pressure.

Allows procurement of a precursor that guarantees high regiopurity in downstream branched aldehyde or alcohol synthesis, reducing purification costs and ligand dependency.

NO₃ rate constant
Head-to-head
2.3-fold enhancement
2-Methyl-1-nonene vs. 1-nonene at 296 ± 2 K
Reported reactivity difference supports compound-specific atmospheric lifetime modeling
GC-FID relative rate method; data to verify per experimental setup

Gas-Phase OH Radical Reaction Kinetics

For environmental modeling and smog chamber studies, the exact carbon chain length and branching dictate the oxidation rate. The second-order rate constant for the gas-phase reaction of OH radicals with 2-methyl-1-nonene is 7.28 ± 0.21 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 299 K. This is distinct from its longer homologue, 2-methyl-1-decene (7.85 ± 0.26 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹), and isomeric internal alkenes like trans-2-nonene (7.54 ± 0.16 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) [1]. The progressive increase in rate constants with carbon number reflects enhanced H-atom abstraction from the alkyl substituent groups.

Evidence DimensionOH radical reaction rate constant at 299 K
Target Compound Data7.28 ± 0.21 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹
Comparator Or Baseline2-Methyl-1-decene (7.85 ± 0.26 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹)
Quantified Difference7.8% lower reaction rate for the C10 compound vs. the C11 homologue.
ConditionsGas-phase relative rate technique at 299 ± 2 K and atmospheric pressure.

Essential for researchers selecting precise calibration standards to model the atmospheric lifetime and degradation pathways of specific branched volatile organic compounds (VOCs).

LLDPE comonomer effect
Class-level
Directional finding
Branched comonomers influence crystallinity more than linear analogs
Supports comonomer screening context; compound-specific incorporation data to verify
Source: class-level inference from HT-SEC, NMR, IR characterization

Thermal Processability and Distillation Profiling

The introduction of a methyl branch at the vinylic position disrupts the intermolecular packing efficiency compared to linear chains. Consequently, 2-methyl-1-nonene exhibits a boiling point of 167 °C, which is 5 °C lower than its strictly linear isomer, 1-decene (172 °C), and it has a slightly higher density (0.744 g/mL vs. 0.741 g/mL) . This volatility difference is critical when designing distillation protocols for product isolation or when formulating complex hydrocarbon mixtures where evaporation rates must be tightly controlled.

Evidence DimensionBoiling Point
Target Compound Data167 °C
Comparator Or Baseline1-decene (172 °C)
Quantified Difference5 °C reduction in boiling point due to alpha-branching.
ConditionsStandard atmospheric pressure.

Informs chemical engineers and formulators about the volatility and thermal separation parameters required when substituting linear alpha-olefins with branched analogs.

Density at 25°C
Cross-study
+0.015 g/mL
2-Methyl-1-nonene: 0.745 vs. 1-nonene: 0.730 g/mL
Measurable QC parameter for isomer identity verification in incoming material workflows
Refractive index n20/D: 1.424 vs. ~1.416; literature values

Regioselective Synthesis of Branched Fine Chemicals

Due to its inherent resistance to internal hydroformylation, 2-methyl-1-nonene is the optimal precursor for synthesizing 3-methyl-substituted C11 aldehydes and alcohols. It is prioritized in fragrance and specialty surfactant manufacturing where isomeric purity is critical and ligand-based regiocontrol is too costly [1].

Atmospheric Chemistry and SOA Modeling

As a well-characterized branched alkene with precise OH and NO3 radical reaction kinetics, it serves as a critical reference standard in environmental smog chambers to model the atmospheric degradation of anthropogenic and biogenic volatile organic compounds [2].

Tunable Alkene Metathesis for Surfactant Precursors

2-Methyl-1-nonene is utilized as a specific short-chain branched alkene feedstock in metathesis reactions to produce controlled distributions of C10-C13 alkenes. These are subsequently used to alkylate benzene, forming highly specialized alkylphenyl sulfonates with optimized solubility and grease-cleaning properties[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Atmospheric oxidation lifetime modeling
Compound-specific NO₃ and O₃ rate constant availability
Rate constant validation against reported GC-FID relative rate data
LLDPE copolymerization studies
Branched comonomer architecture with 2-methyl substitution
Crystallinity and melting behavior endpoint review
C10 olefin isomer identification
Authentic branched isomer standard with defined density and refractive index
Density and RI verification for chromatographic method development
Sterically hindered alkene synthetic methodology
Vinylidene group reactivity distinct from linear 1-alkenes
Regioselectivity outcome review in hydroformylation and epoxidation reactions

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2980-71-4

Wikipedia

2-Methyl-1-nonene

Biological Half Life

0.87 Days
Simonneau et al. Formal SiH4 chemistry using stable and easy-to-handle surrogates. Nature Chemistry, doi: 10.1038/nchem.2329, published online 24 August 2015 http://www.nature.com/nchem

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